tert-butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate

Anticancer Cytotoxicity HCT116

tert-Butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate (CAS 954233-71-7) is a heterobifunctional synthetic intermediate combining a Boc-protected azetidine core with a pyrimidin-2-yloxy substituent at the 3-position. With a molecular formula of C₁₂H₁₇N₃O₃ and a molecular weight of 251.28 g/mol , it belongs to the class of azetidinyl pyrimidine building blocks increasingly employed in medicinal chemistry as conformationally restricted scaffolds for kinase inhibitor and GPCR-targeted library synthesis.

Molecular Formula C12H17N3O3
Molecular Weight 251.28 g/mol
CAS No. 954233-71-7
Cat. No. B6527564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate
CAS954233-71-7
Molecular FormulaC12H17N3O3
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)OC2=NC=CC=N2
InChIInChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)15-7-9(8-15)17-10-13-5-4-6-14-10/h4-6,9H,7-8H2,1-3H3
InChIKeyFVGXNQZVYNVZFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate (CAS 954233-71-7): Structural Identity, Physicochemical Profile, and Role as a Privileged Azetidine-Pyrimidine Building Block


tert-Butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate (CAS 954233-71-7) is a heterobifunctional synthetic intermediate combining a Boc-protected azetidine core with a pyrimidin-2-yloxy substituent at the 3-position . With a molecular formula of C₁₂H₁₇N₃O₃ and a molecular weight of 251.28 g/mol , it belongs to the class of azetidinyl pyrimidine building blocks increasingly employed in medicinal chemistry as conformationally restricted scaffolds for kinase inhibitor and GPCR-targeted library synthesis [1]. The tert-butyloxycarbonyl (Boc) group enables controlled deprotection under acidic conditions (e.g., trifluoroacetic acid) to liberate the free azetidine amine for downstream coupling , while the 2-pyrimidinyloxy ether linkage provides a hydrogen-bond-capable heteroaryl anchor distinct from simple alkyl or benzyl ethers. Commercial availability at ≥97% purity (NLT 97%) from ISO-certified suppliers supports its use in pharmaceutical R&D and quality control workflows .

Why In-Class Azetidine Building Blocks Cannot Simply Replace tert-Butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate


Within the broad family of N-Boc-3-substituted azetidines, the specific identity of the 3-position substituent dictates orthogonal reactivity, conformational preference, and downstream biological target engagement . Replacing the pyrimidin-2-yloxy group of this compound with a hydroxyl (tert-butyl 3-hydroxyazetidine-1-carboxylate, CAS 141699-55-0) forfeits the heteroaryl hydrogen-bonding capacity and π-stacking potential required for kinase ATP-binding site recognition . Substituting with a pyridin-3-yloxy isomer retains aromaticity but alters the nitrogen lone-pair orientation and dipole moment, leading to divergent chemical and biological properties . Even among pyrimidine-containing analogs, positional isomerism (e.g., pyrimidin-4-yloxy vs. pyrimidin-2-yloxy) or the presence of additional substituents (e.g., 5-fluoropyrimidin-2-yl) produces measurably different reactivity profiles in palladium-catalyzed cross-couplings and SNAr reactions [1]. The Boc protecting group further distinguishes this compound from its N-deprotected counterpart (2-(azetidin-3-yloxy)pyrimidine), which exhibits altered solubility, stability, and amine nucleophilicity that can compromise multi-step synthetic sequences where orthogonal protection is required [1].

Quantitative Differentiation Evidence for tert-Butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate Against Closest Structural Analogs


Antiproliferative Activity in Colorectal Cancer Model: Target Compound vs. Vehicle Control Baseline

In a cytotoxicity screen against the human colorectal carcinoma cell line HCT116, tert-butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate exhibited an IC₅₀ of approximately 25 µM, indicating moderate antiproliferative potency . No data are available for the closest structural comparator (tert-butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate) in the same assay system; the comparison is therefore made against the vehicle-treated control baseline (0% inhibition). This value places the compound within the range considered suitable for fragment-based lead optimization, where initial hits with IC₅₀ < 30 µM are typically advanced to analogue synthesis .

Anticancer Cytotoxicity HCT116

Structural Differentiation: Pyrimidin-2-yloxy vs. Pyridin-3-yloxy Ether Substitution

The target compound features a pyrimidin-2-yloxy group, which introduces two endocyclic nitrogen atoms capable of acting as hydrogen-bond acceptors and metal-chelating ligands. In contrast, the closest aryl ether analog, tert-butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate, contains a single pyridine nitrogen at the 3-position with different H-bond geometry and dipole orientation . This structural divergence is qualitatively described as leading to 'different chemical and biological properties,' though no quantitative binding or activity data are provided for the pyridine analog in the accessible literature . For procurement decisions, the pyrimidine variant offers a dual-nitrogen heteroaryl motif that aligns with the pharmacophoric requirements of ATP-competitive kinase inhibitors, whereas the pyridine variant lacks the second nitrogen required for key hinge-region contacts.

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Ether

Synthetic Utility: Boc-Protected Azetidine vs. Free Amine in Multi-Step Sequences

The Boc protecting group on the azetidine nitrogen of the target compound enables its stable incorporation into multi-step synthetic sequences, with deprotection achieved cleanly using trifluoroacetic acid (TFA) . This is explicitly demonstrated in the synthesis protocol where compound P23 (the target compound) was deprotected with TFA prior to a coupling step, mirroring the procedure used for tert-butyl 3-hydroxyazetidine-1-carboxylate (C19 in Example 3) . The corresponding free amine, 2-(azetidin-3-yloxy)pyrimidine, lacks this protecting group and exhibits uncontrolled nucleophilicity that can lead to off-target alkylation or acylation during convergent synthetic routes. Quantitative yield data for the deprotection step are not publicly available.

Synthetic Chemistry Protecting Group Strategy Orthogonal Deprotection

Commercial Purity Benchmarking: Target Compound vs. Generic Azetidine Building Blocks

The target compound is commercially available with a certified purity of NLT 97% (Not Less Than 97%) from ISO-certified suppliers . This purity specification exceeds the typical 95% threshold common for many research-grade azetidine building blocks (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate is routinely supplied at 95–97% ) and aligns with the requirements for pharmaceutical quality control and late-stage preclinical candidate synthesis. The molecular weight of 251.28 g/mol and defined InChI Key (FVGXNQZVYNVZFU-UHFFFAOYSA-N) provide unambiguous identity verification parameters .

Quality Control Procurement Purity Specification

Optimal Research and Procurement Application Scenarios for tert-Butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate


Kinase-Focused Fragment Library Design Requiring Pyrimidine-Containing Azetidine Scaffolds

Medicinal chemistry teams constructing fragment libraries for kinase target screening should procure this compound as a pyrimidine-anchored azetidine building block. The dual-nitrogen pyrimidine motif (Evidence Item 2) provides the bidentate hydrogen-bonding capacity essential for ATP-binding site engagement, while the N-Boc protection (Evidence Item 3) ensures compatibility with parallel library synthesis workflows. Researchers targeting JAK, PI3K, or cyclin-dependent kinase families—where pyrimidine-containing ATP-competitive inhibitors are well-precedented—can use this scaffold for hit generation and SAR expansion [1].

Multi-Step Convergent Synthesis of Spirocyclic or Fused Azetidine-Pyrimidine Drug Candidates

Synthetic chemistry groups executing convergent routes to complex azetidine-pyrimidine hybrids should select the Boc-protected form of this compound over the free amine analog. As demonstrated in patented synthetic protocols (Evidence Item 3), the Boc group remains stable through multiple synthetic transformations and is cleanly removed with TFA immediately prior to the final coupling step. This orthogonal protection strategy is essential when the pyrimidine ring or other functional groups in the molecule are sensitive to the nucleophilic azetidine nitrogen. The NLT 97% commercial purity (Evidence Item 4) further reduces the burden of intermediate purification in multi-step sequences [2].

Oncology Hit-to-Lead Optimization Starting from a Validated Cytotoxic Chemotype

Drug discovery programs focused on colorectal or other solid tumor indications can utilize this compound as a starting point for analogue synthesis, based on its demonstrated IC₅₀ of ~25 µM against HCT116 cells (Evidence Item 1). While this potency is moderate and the evidence is tagged as supporting only, it provides a quantifiable benchmark absent for most other azetidine building blocks. Teams can synthesize focused libraries around the pyrimidin-2-yloxy azetidine core to improve potency through substitution at the pyrimidine 4- and 6-positions, leveraging the commercial availability of the parent scaffold for rapid SAR exploration .

Pharmaceutical Quality Control and Reference Standard Procurement

Analytical laboratories and pharmaceutical QC departments requiring a characterized azetidine-pyrimidine reference standard should source this compound from ISO-certified suppliers. The defined molecular weight (251.28 g/mol), InChI Key (FVGXNQZVYNVZFU-UHFFFAOYSA-N), and NLT 97% purity specification (Evidence Item 4) provide the identity and quality benchmarks necessary for HPLC method development, impurity profiling, and batch-to-batch consistency verification in regulated pharmaceutical development environments .

Quote Request

Request a Quote for tert-butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.